molecular formula C22H21NO6S B6524254 methyl 5-phenyl-3-(3,4,5-trimethoxybenzamido)thiophene-2-carboxylate CAS No. 477326-37-7

methyl 5-phenyl-3-(3,4,5-trimethoxybenzamido)thiophene-2-carboxylate

Cat. No.: B6524254
CAS No.: 477326-37-7
M. Wt: 427.5 g/mol
InChI Key: NSLCGYQJDQYTDA-UHFFFAOYSA-N
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Description

Methyl 5-phenyl-3-(3,4,5-trimethoxybenzamido)thiophene-2-carboxylate: is a complex organic compound characterized by its phenyl and thiophene groups, along with a trimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is the reaction of 5-phenylthiophene-2-carboxylic acid with 3,4,5-trimethoxybenzoyl chloride in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP)[_{{{CITATION{{{_2{2- 2-Methyl-5-phenyl-1- (3,4,5-trimethoxyphenyl)-1 - MDPI. The reaction is usually carried out in an aprotic solvent like dichloromethane (DCM) under anhydrous conditions.

Industrial Production Methods: On an industrial scale, the synthesis may involve optimizing reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: The carbonyl group can be reduced to an alcohol.

  • Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Electrophiles like bromine (Br2) in the presence of a catalyst like iron (III) bromide (FeBr3).

Major Products Formed:

  • Oxidation: Methyl 5-phenyl-3-(3,4,5-trimethoxybenzamido)thiophene-2-carboxylate sulfoxide or sulfone.

  • Reduction: this compound alcohol.

  • Substitution: Brominated derivatives of the phenyl group.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. It has been studied for its potential antioxidant, anti-inflammatory, and anticancer properties . Its ability to modulate biological pathways makes it a candidate for drug development.

Medicine: In medicine, this compound is being explored for its therapeutic potential. Its interactions with cellular targets suggest it could be used in the treatment of diseases such as cancer and inflammation.

Industry: In industry, this compound can be used in the development of new materials, particularly in the field of polymer chemistry. Its unique structure allows for the creation of novel polymers with desirable properties.

Comparison with Similar Compounds

  • Indole derivatives: Known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.

Uniqueness: Methyl 5-phenyl-3-(3,4,5-trimethoxybenzamido)thiophene-2-carboxylate stands out due to its unique combination of functional groups, which contribute to its diverse range of applications. Its thiophene ring and trimethoxybenzamide moiety provide distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

methyl 5-phenyl-3-[(3,4,5-trimethoxybenzoyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO6S/c1-26-16-10-14(11-17(27-2)19(16)28-3)21(24)23-15-12-18(13-8-6-5-7-9-13)30-20(15)22(25)29-4/h5-12H,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLCGYQJDQYTDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(SC(=C2)C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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